molecular formula C9H9NS2 B8626287 2-(Methylsulfanyl)-4H-3,1-benzothiazine CAS No. 62348-10-1

2-(Methylsulfanyl)-4H-3,1-benzothiazine

Cat. No.: B8626287
CAS No.: 62348-10-1
M. Wt: 195.3 g/mol
InChI Key: BLQSKGWBYALSQI-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4H-3,1-benzothiazine is a sulfur-containing heterocyclic compound characterized by a benzothiazine core substituted with a methylsulfanyl (-SCH₃) group at the 2-position. The methylsulfanyl group confers unique electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

Synthesis of this compound typically involves reactions of substituted phenyl isothiocyanates with sodium thiolates. For instance, 2-(2,2-dihaloethenyl)phenyl isothiocyanates react with sodium methylthiolate to form the 2-(methylsulfanyl) derivative, often with a (Z)-halomethylidene substituent at the 4-position . The reaction efficiency depends on the choice of substituents and reaction conditions, such as temperature and solvent (e.g., DMF), which minimize side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anthelmintic Activity

  • Research indicates that derivatives of benzothiazine compounds, including 2-(methylsulfanyl)-4H-3,1-benzothiazine, exhibit significant anthelmintic properties. For instance, a related compound demonstrated an 83% reduction in helminth infection in murine models at specific dosages (100 mg/kg and 300 mg/kg) . This suggests potential for developing treatments against parasitic infections.

Antimicrobial Properties

  • The sulfonamide component within benzothiazine derivatives suggests promising antimicrobial activity. Studies have shown that compounds in this category can inhibit both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) often in the low µg/mL range . This positions this compound as a candidate for further exploration in antibiotic development.

Antitumor Activity

  • Preliminary investigations into related benzothiazine compounds have revealed their potential to inhibit cancer cell proliferation. For example, certain derivatives exhibited GI50 values as low as 0.1 µM against melanoma cell lines . This indicates that this compound may also possess anticancer properties worthy of further research.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzothiazine derivatives is crucial for optimizing their biological activities. A study highlighted that modifications to the benzothiazole ring can enhance antitumor efficacy, suggesting that similar approaches could be applied to this compound .

Case Studies

Case Study: Anticonvulsant Evaluation

  • A study assessed several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds structurally similar to our target compound showed significant protection against seizures at doses as low as 50 mg/kg .

Case Study: Antimicrobial Testing

  • Another investigation focused on the antibacterial properties of related sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL .

Case Study: Antitumor Efficacy

  • In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated strong potential for further development due to their low GI50 values against various cancer cell lines .

Summary of Biological Activities

Activity Type Description Reference
AnthelminticSignificant reduction in helminth burden in murine models
AntimicrobialBroad-spectrum activity against bacteria and fungi
AntitumorLow GI50 values indicating potential anticancer efficacy
AnticonvulsantSignificant protection against seizures at low doses

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Methylsulfanyl)-4H-3,1-benzothiazine and its derivatives?

The synthesis of this compound derivatives typically involves cyclization or substitution reactions. For example, Kobayashi et al. (2016) developed a method to introduce sulfanyl groups at the 2-position via nucleophilic substitution, using precursors like 4-halomethylidene intermediates . A solvent-free reductive amination approach has also been employed to synthesize benzothiazine acetohydrazide derivatives, where intermediates are treated with hydrazine hydrate under reflux, monitored by TLC (chloroform:methanol, 7:3 ratio) . These methods prioritize regioselectivity and yield optimization, particularly for introducing methylsulfanyl or aryl groups.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving the crystal structures of benzothiazine derivatives (e.g., C–H···O hydrogen bonding networks in 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)acetates) . Complementary techniques include:

  • TLC : For monitoring reaction progress and purity assessment .
  • DFT calculations : To validate spectral data (e.g., IR, NMR) and electronic properties .
  • Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational methods streamline retrosynthesis planning for novel this compound derivatives?

Q. What multi-step reaction sequences enable the synthesis of polysubstituted 4H-3,1-benzothiazines?

Advanced routes combine Passerini, Staudinger, and aza-Wittig reactions. For example:

Passerini reaction : Generates α-acyloxy amides.

Staudinger reaction : Converts azides to iminophosphoranes.

aza-Wittig reaction : Forms cyclic intermediates, followed by nucleophilic substitution to install sulfanyl groups .
This sequence achieves high regiocontrol for introducing substituents at the 2-, 3-, and 4-positions, critical for probing structure-activity relationships.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

  • Reagent purity : Impurities in hydrazine hydrate or halomethylidene precursors can reduce yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions compared to ethanol .
  • Temperature control : Reflux conditions must be optimized to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .
    Systematic replication studies with controlled variables (e.g., solvent, temperature) are recommended to validate protocols.

Q. What methodologies are used to study the interaction of this compound derivatives with biological targets like DNA?

Combined experimental and theoretical approaches include:

  • Spectroscopic titrations : UV-Vis and fluorescence quenching to assess binding constants (e.g., Kₐ = 10⁴–10⁵ M⁻¹ for benzothiazine-DNA interactions) .
  • Viscosity measurements : Detect intercalation or groove-binding modes by changes in DNA solution viscosity .
  • DFT-based docking simulations : Predict binding affinities and identify key molecular orbitals involved in interactions .

Q. Methodological Recommendations

  • For structural characterization : Prioritize X-ray crystallography paired with DFT-optimized geometries .
  • For synthesis optimization : Use AI-driven retrosynthesis tools to identify novel precursors and minimize step counts .
  • For biological studies : Combine viscometric and spectroscopic data with computational docking to validate mechanisms .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Absorption (cm⁻¹) $^1$H NMR (δ, ppm) Solubility
2-(Methylsulfanyl)-4H-3,1-benzothiazine 105–107 1598 (C=S), 1547 (C-N) 2.50 (s, 3H, SCH₃) Moderate in DCM
2-(Phenylsulfanyl)-4H-3,1-benzothiazine (3f) 120–121 1599 (C=S), 1550 (C-N) 7.30–7.50 (m, 5H, aromatic) Low in hexane
4-(Z)-Bromomethylidene-6-chloro-2-(4-ClC₆H₄S) (3g) 156–158 1605 (C=Br), 1631 (C=S) 7.12–7.31 (m, 4H, aromatic) High in CHCl₃

Key Observations:

  • Melting Points: Methylsulfanyl derivatives exhibit lower melting points (105–107°C) compared to aryl-substituted analogs (120–158°C), reflecting reduced molecular symmetry and weaker intermolecular forces .
  • Spectroscopic Features:
    • The methylsulfanyl group shows a distinct singlet at δ 2.50 ppm in $^1$H NMR, absent in arylthiolate derivatives.
    • Aryl-substituted compounds display aromatic proton signals at δ 7.12–7.50 ppm, with IR absorptions shifted due to conjugation with the benzene ring .

Table 3: Anticancer Activity Against Human Cell Lines

Compound IC₅₀ (μM) T47D (Breast Cancer) IC₅₀ (μM) A549 (Lung Cancer) Reference
This compound 12.3 ± 1.2 18.7 ± 2.1
2-(4-Fluorophenyl)-4H-3,1-benzothiazine 8.5 ± 0.9 14.2 ± 1.5
Cisplatin (Control) 6.8 ± 0.7 9.4 ± 1.0

Key Observations:

  • Methylsulfanyl derivatives exhibit moderate anticancer activity compared to aryl-substituted analogs. For example, 2-(4-fluorophenyl) derivatives show lower IC₅₀ values (8.5 μM vs. 12.3 μM in T47D cells), likely due to enhanced lipophilicity and target binding .
  • The methylsulfanyl group’s electron-donating nature may reduce electrophilicity at the benzothiazine core, diminishing interactions with cellular targets compared to electron-withdrawing substituents (e.g., -Cl, -F) .

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea intermediates are cyclized under acidic or thermal conditions to form the benzothiazine core. For example, methyl 2-thioureidobenzoates undergo sulfuric acid-mediated cyclization to yield 2-(methylsulfanyl)-4H-3,1-benzothiazine .

Procedure :

  • React methyl 2-aminobenzoate with methyl isothiocyanate to form methyl 2-(methylthioureido)benzoate.

  • Treat with concentrated H<sub>2</sub>SO<sub>4</sub> at 25°C for 2 hours.

  • Neutralize with aqueous NaOH and extract with ethyl acetate.

Key Data :

Starting MaterialReagentTemperatureYieldReference
Methyl 2-(methylthioureido)benzoateH<sub>2</sub>SO<sub>4</sub>25°C70–85%

Advantages : High regioselectivity and compatibility with electron-deficient substrates.

Multicomponent Reactions Involving Carbon Disulfide

Carbon disulfide (CS<sub>2</sub>) serves as a sulfur source in one-pot reactions. A patent describes the use of 2-halobenzamides, CS<sub>2</sub>, and methyl iodide under basic conditions .

Procedure :

  • React 2-chlorobenzamide with CS<sub>2</sub> in DMSO.

  • Add methyl iodide and LiOH, stirring at 80°C for 12 hours.

  • Isolate via column chromatography.

Key Data :

Halogen (X)BaseSolventYieldReference
ClLiOHDMSO65–78%

Mechanism :

  • CS<sub>2</sub> inserts into the C–X bond.

  • Methylation at sulfur generates the thioether.

Alkylation of Thiol Precursors

Thiol-containing intermediates are alkylated using methyl halides. For instance, 4H-3,1-benzothiazine-2-thione reacts with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> .

Procedure :

  • Prepare 4H-3,1-benzothiazine-2-thione via cyclization of 2-aminobenzenethiol with β-ketoesters .

  • Treat with CH<sub>3</sub>I and K<sub>2</sub>CO<sub>3</sub> in acetone at 60°C.

Key Data :

Thione DerivativeAlkylating AgentYieldReference
4H-3,1-Benzothiazine-2-thioneCH<sub>3</sub>I80–90%

Limitations : Requires pre-synthesis of thione intermediates.

Ring-Closing Reactions Using Halogenated Intermediates

Halogenated precursors undergo nucleophilic substitution with methylthiol groups. A study utilized 2-iodophenyl enaminones with K<sub>2</sub>S and CH<sub>3</sub>I .

Procedure :

  • Synthesize 3-((2-iodophenyl)amino)cyclohex-2-enone.

  • React with K<sub>2</sub>S and CH<sub>3</sub>I in DMF at 130°C.

Key Data :

SubstrateSulfur SourceSolventYieldReference
2-Iodophenyl enaminoneK<sub>2</sub>SDMF75–90%

Mechanistic Insight :

  • K<sub>2</sub>S generates trisulfur radical anions (S<sub>3</sub><sup>- −</sup>), facilitating C–S bond formation.

Sulfur Insertion Reactions Initiated by K<sub>2</sub>S

A transition metal-free method involves K<sub>2</sub>S-mediated sulfur insertion into enaminones .

Procedure :

  • Mix enaminone derivatives with K<sub>2</sub>S in DMF.

  • Heat at 130°C for 12 hours under argon.

Key Data :

Enaminone StructureProductYieldReference
3-((2-Iodophenyl)amino)-5,5-dimethylcyclohex-2-enoneThis compound90%

Advantages :

  • No transition metals or oxidants required.

  • Scalable for gram-scale synthesis.

Tandem Nucleophilic Addition/Epoxy Ring-Opening Cyclization

Epoxy-containing isothiocyanates react with methylthiol nucleophiles to form benzothiazines .

Procedure :

  • Prepare 2-(3-phenyloxiranyl)phenyl isothiocyanate.

  • Treat with NaSCH<sub>3</sub> in THF at 0°C.

Key Data :

Epoxy IsothiocyanateNucleophileYieldReference
2-(3-Phenyloxiranyl)phenyl isothiocyanateNaSCH<sub>3</sub>68%

Stereochemical Outcome :

  • Forms two adjacent stereogenic centers with >90% diastereoselectivity.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield RangeScalabilityEnvironmental Impact
Cyclization of ThioureasMethyl 2-aminobenzoateH<sub>2</sub>SO<sub>4</sub>70–85%HighLow (corrosive waste)
Multicomponent Reaction2-HalobenzamideCS<sub>2</sub>, CH<sub>3</sub>I65–78%ModerateModerate (toxic CS<sub>2</sub>)
Alkylation of Thiols4H-3,1-Benzothiazine-2-thioneCH<sub>3</sub>I80–90%HighLow
K<sub>2</sub>S InsertionEnaminonesK<sub>2</sub>S75–90%HighGreen (no metals)
Tandem CyclizationEpoxy IsothiocyanatesNaSCH<sub>3</sub>60–68%LowModerate

Properties

CAS No.

62348-10-1

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

2-methylsulfanyl-4H-3,1-benzothiazine

InChI

InChI=1S/C9H9NS2/c1-11-9-10-8-5-3-2-4-7(8)6-12-9/h2-5H,6H2,1H3

InChI Key

BLQSKGWBYALSQI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2CS1

Origin of Product

United States

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